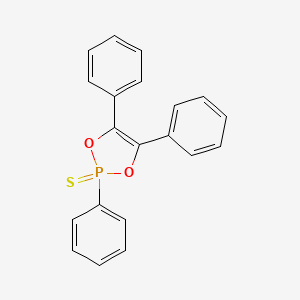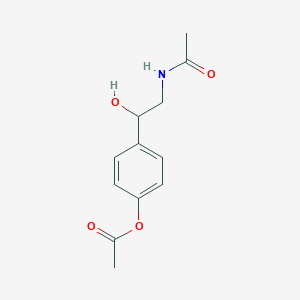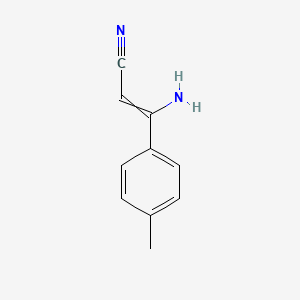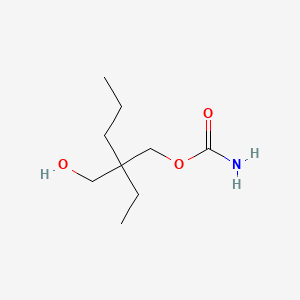
2-Ethyl-2-propyl-1,3-propanediol monocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2-propyl-1,3-propanediol monocarbamate is a chemical compound that belongs to the class of carbamates It is structurally characterized by the presence of a carbamate group attached to a 1,3-propanediol backbone, which is further substituted with ethyl and propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-propyl-1,3-propanediol monocarbamate typically involves the following steps:
Starting Materials: The synthesis begins with 2-Ethyl-2-propyl-1,3-propanediol, which is reacted with a suitable carbamoylating agent such as isocyanates or carbamoyl chlorides.
Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane or toluene, under controlled temperature conditions (0-25°C) to ensure the selective formation of the monocarbamate.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-propyl-1,3-propanediol monocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamate group into an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols replace the carbamate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or ureas.
Scientific Research Applications
2-Ethyl-2-propyl-1,3-propanediol monocarbamate has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical agents, particularly those with sedative or muscle relaxant properties.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anxiolytic or anticonvulsant.
Industry: It is utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-propyl-1,3-propanediol monocarbamate involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The carbamate group can inhibit the activity of certain enzymes by forming a stable carbamoyl-enzyme complex, leading to prolonged effects. Additionally, the compound may modulate the activity of ion channels or receptors, contributing to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-propyl-1,3-propanediol monocarbamate: Known for its sedative and muscle relaxant properties.
2-Phenyl-1,3-propanediol monocarbamate: Used in the synthesis of various pharmaceutical agents.
2-Ethyl-2-methyl-1,3-propanediol monocarbamate:
Uniqueness
2-Ethyl-2-propyl-1,3-propanediol monocarbamate is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its ethyl and propyl groups contribute to its lipophilicity, enhancing its ability to interact with lipid membranes and biological targets.
Properties
CAS No. |
25480-69-7 |
|---|---|
Molecular Formula |
C9H19NO3 |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
[2-ethyl-2-(hydroxymethyl)pentyl] carbamate |
InChI |
InChI=1S/C9H19NO3/c1-3-5-9(4-2,6-11)7-13-8(10)12/h11H,3-7H2,1-2H3,(H2,10,12) |
InChI Key |
WQGVORVGSUDFLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)(CO)COC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



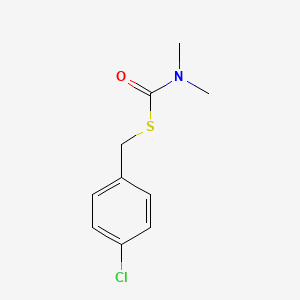

![7,8-Dimethoxy-4-phenyl-1,2,3a,4,5,9b-hexahydro-3h-benzo[e]isoindol-3-one](/img/structure/B14694206.png)
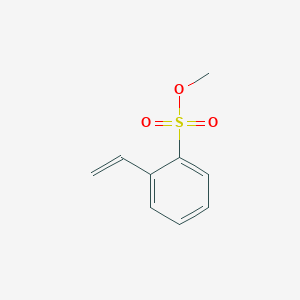
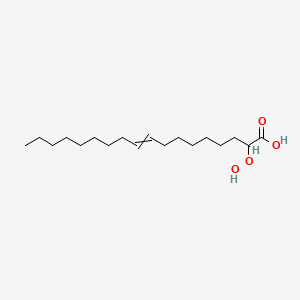
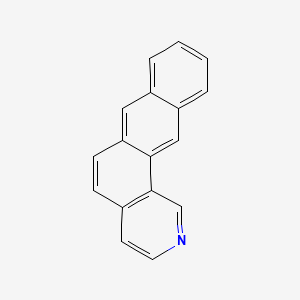
![N-[(3,4-dichlorophenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14694219.png)
